Cas no 91950-95-7 (N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride)
N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride Chemical and Physical Properties
Names and Identifiers
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- EN300-39667160
- N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride
- 91950-95-7
-
- Inchi: 1S/C10H22N2.2ClH/c1-12(9-5-8-11)10-6-3-2-4-7-10;;/h10H,2-9,11H2,1H3;2*1H
- InChI Key: CQHFJBWRBDMFFF-UHFFFAOYSA-N
- SMILES: Cl.Cl.N(C)(CCCN)C1CCCCC1
Computed Properties
- Exact Mass: 242.1316542g/mol
- Monoisotopic Mass: 242.1316542g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 108
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 29.3Ų
N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-39667160-0.05g |
N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride |
91950-95-7 | 95.0% | 0.05g |
$106.0 | 2025-03-16 | |
| Enamine | EN300-39667160-0.1g |
N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride |
91950-95-7 | 95.0% | 0.1g |
$158.0 | 2025-03-16 | |
| Enamine | EN300-39667160-0.25g |
N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride |
91950-95-7 | 95.0% | 0.25g |
$228.0 | 2025-03-16 | |
| Enamine | EN300-39667160-0.5g |
N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride |
91950-95-7 | 95.0% | 0.5g |
$433.0 | 2025-03-16 | |
| Enamine | EN300-39667160-1.0g |
N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride |
91950-95-7 | 95.0% | 1.0g |
$557.0 | 2025-03-16 | |
| Enamine | EN300-39667160-2.5g |
N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride |
91950-95-7 | 95.0% | 2.5g |
$1089.0 | 2025-03-16 | |
| Enamine | EN300-39667160-5.0g |
N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride |
91950-95-7 | 95.0% | 5.0g |
$1614.0 | 2025-03-16 | |
| Enamine | EN300-39667160-10.0g |
N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride |
91950-95-7 | 95.0% | 10.0g |
$2393.0 | 2025-03-16 | |
| 1PlusChem | 1P0292NY-50mg |
N-(3-aminopropyl)-N-methylcyclohexanaminedihydrochloride |
91950-95-7 | 95% | 50mg |
$188.00 | 2024-04-20 | |
| 1PlusChem | 1P0292NY-100mg |
N-(3-aminopropyl)-N-methylcyclohexanaminedihydrochloride |
91950-95-7 | 95% | 100mg |
$250.00 | 2024-04-20 |
N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride Related Literature
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride
Professional Introduction to N-(3-aminopropyl)-N-methylcyclohexanamine Dihydrochloride (CAS No. 91950-95-7)
N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride, a compound with the chemical identifier CAS No. 91950-95-7, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention in recent years due to its potential applications in drug development and biochemical research.
The molecular structure of N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride consists of a cyclohexane ring substituted with an aminopropyl group at the 3-position and a methyl group at the nitrogen atom. This configuration imparts distinct chemical and pharmacological characteristics that make it a valuable candidate for various therapeutic applications. The presence of both primary and secondary amine functionalities allows for diverse interactions with biological targets, making it a versatile intermediate in the synthesis of more complex pharmaceutical agents.
In recent years, there has been growing interest in exploring the pharmacological potential of compounds that mimic or modulate neurotransmitter systems. N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride has been investigated for its possible role in affecting central nervous system (CNS) function. Preliminary studies suggest that this compound may interact with serotonin and dopamine receptors, which are crucial for regulating mood, cognition, and motor control. These findings have opened up new avenues for research into potential treatments for neurological and psychiatric disorders.
The dihydrochloride salt form of this compound enhances its solubility in aqueous solutions, making it more suitable for formulation into injectable or oral medications. This property is particularly important in drug development, as it facilitates the administration and absorption of the active pharmaceutical ingredient (API). The improved solubility also contributes to better pharmacokinetic profiles, which are essential for ensuring the efficacy and safety of therapeutic agents.
One of the most promising applications of N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride is in the field of pain management. Research indicates that this compound may exhibit analgesic properties by modulating pain signaling pathways. Specifically, it has been shown to interact with opioid receptors, potentially offering an alternative or adjunctive therapy for chronic pain conditions. The ability to target these receptors without causing excessive side effects makes this compound an attractive candidate for further clinical investigation.
Additionally, the structural features of N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride make it a valuable scaffold for designing novel drugs. Medicinal chemists have leveraged this compound's framework to develop derivatives with enhanced pharmacological activity and improved pharmacokinetic properties. Such derivatives could offer more effective treatments for a wide range of diseases, including inflammatory disorders and neurodegenerative conditions.
The synthesis of N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, are commonly employed to construct the desired molecular structure. The optimization of these synthetic routes is crucial for producing sufficient quantities of the compound for both research and commercial purposes.
In conclusion, N-(3-aminopropyl)-N-methylcyclohexanamine dihydrochloride (CAS No. 91950-95-7) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features enable interactions with key biological targets, making it a promising candidate for drug development in areas such as pain management and CNS disorders. As research continues to uncover new therapeutic possibilities, this compound is likely to play an increasingly important role in advancing medical treatments.
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